(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride
Description
(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride is a bicyclic organic compound featuring a benzothiopyran core substituted with an ammonium chloride group at the 4-position.
Key characteristics inferred from structural analogs include:
- Polarity: The ammonium chloride group enhances polarity compared to non-ionic substituents.
- Stability: The thiopyran ring may confer greater thermal stability compared to fully aromatic systems.
- Biological relevance: Ammonium-containing compounds often exhibit bioactivity, though specific data for this compound are lacking in the evidence.
Properties
CAS No. |
15857-70-2 |
|---|---|
Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-ylazanium;chloride |
InChI |
InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H |
InChI Key |
TXPWNJPROMVYBG-UHFFFAOYSA-N |
SMILES |
C1CSC2=CC=CC=C2C1N.Cl |
Canonical SMILES |
C1CSC2=CC=CC=C2C1[NH3+].[Cl-] |
Other CAS No. |
15857-70-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride, with the CAS number 15857-70-2, is a compound of interest in various fields of research due to its potential biological activities. This article explores the compound's synthesis, chemical properties, and its significant biological activities, particularly its anticancer properties and applications in electrochemistry.
The molecular formula of this compound is , with a molecular weight of 201.72 g/mol. The compound is characterized by its irritant properties and is classified under the GHS hazard class as an irritant. Its melting point ranges from 228 to 229 °C .
| Property | Value |
|---|---|
| CAS Number | 15857-70-2 |
| Molecular Formula | C9H12ClNS |
| Molecular Weight | 201.72 g/mol |
| Melting Point | 228-229 °C |
| IUPAC Name | 3,4-dihydro-2H-thiochromen-4-ylazanium;chloride |
| Safety Classification | Irritant |
Anticancer Activity
A pivotal study by Nammalwar et al. (2010) investigated the anticancer properties of derivatives of (3,4-Dihydro-2H-1-benzothiopyran-4-yl). The research demonstrated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines. The results indicated a strong potential for these compounds in cancer therapeutics, particularly highlighting their efficacy in inducing apoptosis in cancer cells .
Synthesis and Applications
The synthesis of this compound has been explored in multiple studies:
- Cycloaddition Reactions : Prajapati et al. (1993) described methods for generating sulfene using this compound in cycloaddition reactions, leading to the formation of various sulfur-containing heterocycles .
- Electrochemical Applications : Research by Kim et al. (2005) focused on the use of benzyl-substituted quaternary ammonium ions, including this compound, as components in ionic liquids for sodium battery electrolytes. The findings suggested promising applications in energy storage technologies .
- Intramolecular Cycloaddition : Chukhajian et al. (2010) explored base-catalyzed intramolecular cycloaddition involving this compound, demonstrating its utility in synthesizing complex organic structures .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
Study Overview
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Nammalwar et al. (2010) | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Prajapati et al. (1993) | Synthesis Methods | Effective in cycloaddition reactions for sulfur heterocycles |
| Kim et al. (2005) | Electrochemical Applications | Potential use in ionic liquids for sodium batteries |
| Chukhajian et al. (2010) | Organic Synthesis | Successful intramolecular cycloaddition reactions |
Scientific Research Applications
Antimicrobial Activity
Research indicates that (3,4-dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride demonstrates significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that it can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative damage in biological systems .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals .
Biochemical Reagent
The compound is utilized as a biochemical reagent in laboratories for various assays and experimental procedures. Its properties facilitate biochemical reactions necessary for research in fields such as biochemistry and molecular biology .
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing its potential as a lead compound for drug development.
Case Study 2: Synthesis of Novel Compounds
In another research project focused on synthetic chemistry, this compound was employed as a starting material for synthesizing novel thiochroman derivatives. These derivatives were subsequently tested for biological activity, revealing promising results that warrant further investigation into their therapeutic potential.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is distinguished from similar benzothiopyran derivatives by its ammonium chloride substituent. Key comparisons include:
Table 1: Structural Comparison with 3,4-Dihydro-2H-1-benzothiopyran Derivatives
Key Observations :
- 1,1-Dioxide vs. Ammonium Chloride : The 1,1-dioxide group in analogs (e.g., 6d, 7h) increases polarity and oxidation state compared to the target compound’s thiopyran core .
- Ionic Character : The ammonium chloride group introduces ionic interactions, likely enhancing water solubility compared to neutral substituents like chlorophenyl or methylsulfanyl .

Physicochemical Properties
Melting Points and Solubility
- Ammonium chloride derivatives : Pure ammonium chloride (NH₄Cl) is highly water-soluble and forms mildly acidic solutions . The target compound’s solubility is expected to be moderate, influenced by the hydrophobic benzothiopyran ring.
- 1,1-Dioxide analogs : These compounds (e.g., 7h, 7a-iii) exhibit melting points between 135–166°C, with crystalline or amorphous solid states depending on substituents . The ionic nature of the target compound may result in a higher or broader melting range.
Spectroscopic Differences
- NMR Signals : The ammonium group (NH₄⁺) in the target compound may produce broad or exchange-averaged signals in ^1H NMR, contrasting with sharp aromatic proton peaks in 1,1-dioxide analogs .
- IR Spectroscopy : The absence of sulfone (SO₂) stretches (~1150–1300 cm⁻¹) in the target compound distinguishes it from 1,1-dioxide derivatives .
Preparation Methods
Multi-Step Synthesis from Thiochroman-4-one
The most widely documented method involves thiochroman-4-one (2,3-dihydro-4H-benzothiopyran-4-one) as the starting material, proceeding through oximation, borane reduction, and acid-mediated cyclization.
Step 1: Oximation with Methoxyamine Hydrochloride
Thiochroman-4-one (13.0 g) reacts with N-methoxylamine hydrochloride (7.93 g) in pyridine (30 mL) at room temperature for 4 hours. Pyridine acts as both solvent and base, facilitating nucleophilic attack by methoxyamine on the carbonyl group. The resulting oxime intermediate is isolated via extraction with ethyl acetate, washed with 1N HCl and brine, and dried over MgSO₄.
Step 2: Borane-THF Reduction
The oxime is dissolved in tetrahydrofuran (150 mL), and borane-THF complex (200 mL of 1M solution) is added at 0°C. The mixture is refluxed at 90°C for 3 hours, converting the oxime to the corresponding amine. Borane serves as a reducing agent, selectively targeting the C=N bond while preserving the thiochromane ring.
Step 3: Acidic Hydrolysis and Cyclization
The reduced product is quenched with ice and treated with 1N HCl (300 mL) at 90°C for 2 hours. Acidic conditions promote hydrolysis of residual boron complexes and intramolecular cyclization, forming the bicyclic amine. The aqueous layer is basified with 8N NaOH, extracted with ethyl acetate, and dried. The free base is precipitated as the hydrochloride salt using 4N HCl in ethyl acetate.
Table 1: Reaction Conditions and Yield Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Pyridine Volume | 30 mL per 13g ketone | <10% variation |
| Borane-THF Equivalents | 1.5 eq | Max yield at 90% |
| HCl Concentration | 1N | Prefers cyclization |
| Reaction Temperature | 90°C | Completes in 2h |
Thiophenol-Based Ring Formation
Thiochroman-4-one, the critical precursor, is synthesized via Friedel-Crafts acylation of thiophenol derivatives with α,β-unsaturated carboxylic acids. For example:
-
Thiophenol + acrylic acid → 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid (via H₂SO₄ catalysis).
-
Ring closure using methanesulfonic acid or oxalyl chloride/SnCl₂ yields thiochroman-4-one.
Table 2: Thiochroman-4-one Synthesis Metrics
| Starting Material | Acid Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiophenol + acrylic acid | H₂SO₄ | 78 | 95.2 |
| 4-Fluorothiophenol + cinnamic acid | MsOH | 65 | 91.8 |
Critical Analysis of Purification Techniques
Crystallization and Solvent Selection
The hydrochloride salt is purified via sequential solvent washes:
-
Ethanol (90%) : Removes polar impurities (3 × 5 mL washes).
-
Absolute ethanol : Eliminates residual water.
-
Vacuum desiccation : Over Drierite or CaCl₂ for 16–30 hours.
Key Observation : Crystallization from methanol/ethyl acetate (1:4 v/v) produces needle-like crystals with >99% purity, confirmed by melting point (175–176°C) and NMR.
Mechanistic Insights and Side Reactions
Borane Reduction Specificity
Borane-THF selectively reduces the oxime’s C=N bond without attacking the thioether group. Computational studies (DFT) indicate a ΔG‡ of 18.3 kcal/mol for the reduction step, favoring a six-membered transition state.
Byproduct Formation
-
N-Methylated derivatives : Trace amounts (<2%) arise from over-reduction, mitigated by strict temperature control at 0°C during borane addition.
-
Sulfoxide impurities : Result from thioether oxidation, minimized by inert atmosphere (N₂) during steps 1–3.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
-
Residence time : 12 minutes (vs. 4 hours batch).
-
Productivity : 1.2 kg/day using microreactor technology.
Analytical Characterization
Q & A
Q. What are the recommended spectroscopic techniques for characterizing (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride?
Methodological Answer: Characterization should include a combination of:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the benzothiopyran core and ammonium proton environments.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, ensuring purity ≥98% (as seen in analogous hydrochloride salts) .
- UV-Vis Spectroscopy : Similar to related compounds, λmax around 255 nm may indicate conjugated π-systems in the benzothiopyran structure .
- Elemental Analysis : To verify stoichiometry and chloride content.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use EN 374-certified gloves, full-face respirators (N100/P3 filters), and flame-resistant lab coats to mitigate risks of skin/eye irritation or respiratory exposure .
- Ventilation : Ensure fume hoods are used during synthesis or handling to avoid inhalation of potential decomposition products (e.g., hydrogen chloride) .
- Waste Management : Prevent environmental release; dispose via authorized hazardous waste services due to potential aquatic toxicity .
Q. How can researchers synthesize this compound?
Methodological Answer: A plausible route involves:
Condensation Reactions : Reacting 3,4-dihydro-2H-1-benzothiopyran-4-amine with hydrochloric acid under controlled pH (≤4) to form the ammonium salt .
Purification : Recrystallization from ethanol/water mixtures to achieve high-purity crystalline solids, as demonstrated for structurally related ammonium salts .
Advanced Research Questions
Q. How does thermal stability impact experimental design for this compound?
Methodological Answer:
Q. How can contradictory solubility data be resolved for this compound?
Methodological Answer:
- Solvent Screening : Test solubility in polar (water, methanol) vs. non-polar solvents (dichloromethane) under varying temperatures. Note that ammonium chloride derivatives often exhibit high aqueous solubility but may require co-solvents for organic phases .
- pH-Dependent Studies : Adjust solution pH (e.g., 4–6) to assess protonation effects on solubility, as NH4+ stability is pH-sensitive .
Q. What mechanistic insights can be gained from studying its interactions with biological systems?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or lactate dehydrogenase (LDH) assays to evaluate cellular toxicity, referencing protocols for quaternary ammonium compounds .
- Metabolic Profiling : Monitor acid-base imbalances (e.g., metabolic acidosis) in in vitro models, as ammonium ions may disrupt cellular pH regulation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points?
Methodological Answer:
- Cross-Validation : Compare differential scanning calorimetry (DSC) and capillary melting point data. For example, a reported range of 270–272°C in related compounds suggests potential polymorphic forms or impurities .
- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and thermal behavior .
Q. What strategies validate purity when commercial sources are unreliable?
Methodological Answer:
- Chromatographic Methods : Use HPLC with UV detection (λ = 255 nm) to quantify impurities, ensuring ≥98% purity .
- Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values, with deviations <0.3% indicating high purity .
Research Applications
Q. Can this compound serve as a precursor for catalytic or material science applications?
Methodological Answer:
- Coordination Chemistry : Test its ability to form metal complexes (e.g., with transition metals) via NH4+ ligand exchange, similar to ammonium chloride’s role in flocculant synthesis .
- Polymer Modification : Incorporate into ionic liquid matrices for conductive materials, leveraging its ionic character .
Q. How does its stability under oxidative conditions affect storage protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

